Anti-Norovirus Potency Positioning: Mono-Chloro vs. Di-Bromo Thiophene Substitution on the 4,6-Difluoro-Benzothiazole Scaffold
The target compound's anti-norovirus potency can be triangulated from published SAR gradients within the same scaffold series. Compound 3j (4,6-difluoro-benzothiazole with unsubstituted thiophene-2-carboxamide) achieved an EC₅₀ of 5.6 µM in the murine norovirus (MNV) cytopathic effect reduction assay in RAW264.7 cells, representing a 6.6-fold improvement over the screening hit compound 1. [1] The fully optimized hybrid 4b (adding 3,5-dibromo substitution to the thiophene) reached an EC₅₀ of 0.53 µM, a further 10.6-fold gain. [1] The monobromo intermediate 2j (3,5-dibromo-thiophene with unsubstituted benzothiazole) showed an EC₅₀ of 24 µM, only a 1.5-fold improvement over compound 1, indicating that the 4,6-difluoro-benzothiazole modification is the dominant contributor to potency enhancement. [1] By class-level inference, the target compound (5-chloro-thiophene + 4,6-difluoro-benzothiazole) is expected to exhibit antiviral potency intermediate between compound 3j (EC₅₀ = 5.6 µM, unsubstituted thiophene) and compound 4b (EC₅₀ = 0.53 µM, 3,5-dibromo-thiophene), with the single chloro substituent providing a distinct halogen-bonding profile that differs from both bromo and unsubstituted analogs. [1] This compound thus serves as a critical SAR probe for dissecting the contribution of halogen electronegativity and van der Waals volume to anti-norovirus activity on the optimized 4,6-difluoro-benzothiazole background.
| Evidence Dimension | Anti-norovirus activity (EC₅₀) in murine norovirus cytopathic effect reduction assay |
|---|---|
| Target Compound Data | Not directly reported; predicted EC₅₀ range between 0.53 µM (compound 4b lower bound) and 5.6 µM (compound 3j upper bound), with an expected value between 1–5 µM based on monohalogen SAR trends |
| Comparator Or Baseline | Compound 1: EC₅₀ = 37 µM; Compound 2j: EC₅₀ = 24 µM; Compound 3j: EC₅₀ = 5.6 µM; Compound 4b: EC₅₀ = 0.53 µM |
| Quantified Difference | Predicted ≥6.6-fold more potent than compound 1 and ≥4.3-fold more potent than compound 2j; predicted less potent than compound 4b by an estimated 2–10-fold; exact quantitative difference requires experimental determination |
| Conditions | Murine norovirus (MNV) replication in RAW264.7 murine macrophage cell line; cytopathic effect (CPE) reduction assay; Ohba et al. 2016, Chem Pharm Bull |
Why This Matters
This compound enables halogen-dependent SAR deconvolution on the optimized 4,6-difluoro-benzothiazole scaffold, allowing researchers to quantify the potency contribution of mono-chloro versus di-bromo or unsubstituted thiophene—critical for rational lead optimization programs targeting norovirus replication.
- [1] Ohba M, Oka T, Ando T, et al. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chem Pharm Bull (Tokyo). 2016;64(5):465-475. doi:10.1248/cpb.c16-00001 View Source
